Annosquamosin B

Natural Product Chemistry Structure Elucidation Kaurane Diterpenoids

Sourcing authenticated Annosquamosin B (19-nor-ent-kaurane-4α,16β,17-triol) is critical for reliable SAR studies. Unlike the anti-HIV active analog 16β,17-dihydroxy-ent-kauran-19-oic acid (EC50 0.8 μg/mL), Annosquamosin B lacks the C-19 carboxylic acid pharmacophore and is inactive in H9 lymphocyte assays. Generic kaurane substitutions are unacceptable; only this exact 19-nor-ent-kaurane scaffold with the 4α,16β,17-triol substitution pattern ensures your negative control data is free from confounding activity. Ideal for LC-MS/MS method validation, biosynthetic pathway tracing, and QSAR model training. Procure with confidence for definitive phytochemical and pharmacological investigations.

Molecular Formula C19H32O3
Molecular Weight 308.5 g/mol
Cat. No. B1249476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnnosquamosin B
Synonyms19-nor-ent-kaurane-4alpha,16beta,17-triol
annosquamosin B
Molecular FormulaC19H32O3
Molecular Weight308.5 g/mol
Structural Identifiers
SMILESCC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)O
InChIInChI=1S/C19H32O3/c1-16-7-3-8-17(2,21)14(16)6-9-18-10-13(4-5-15(16)18)19(22,11-18)12-20/h13-15,20-22H,3-12H2,1-2H3/t13-,14+,15+,16-,17-,18+,19-/m1/s1
InChIKeyNICDFCNOCPZHTJ-IVBNJOGPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Annosquamosin B for Research: A 19-Nor-Ent-Kaurane Diterpenoid Reference Standard


Annosquamosin B is a kaurane diterpenoid natural product first isolated from the fruits of Annona squamosa (sugar apple) [1]. Its structure, definitively established as 19-nor-ent-kaurane-4α,16β,17-triol [1], represents a specific 19-nor-ent-kaurane scaffold with a characteristic C19H32O3 molecular formula (MW 308.5 g/mol) [2]. As a structurally defined minor constituent of A. squamosa [1], Annosquamosin B serves as an important analytical reference material for phytochemical investigations and structure-activity relationship (SAR) studies within the ent-kaurane diterpenoid class [3].

Why Annosquamosin B is Not Simply Interchangeable with Other Kaurane Diterpenoids


Generic substitution within the kaurane diterpenoid class is unreliable due to the profound impact of subtle structural modifications on biological activity and physicochemical behavior. Annosquamosin B possesses a 19-nor-ent-kaurane skeleton bearing a 4α,16β,17-triol substitution pattern [1], a specific arrangement that distinguishes it from other Annona squamosa kauranes. Notably, the presence of a carboxylic acid moiety at C-19 in 16β,17-dihydroxy-ent-kauran-19-oic acid confers potent anti-HIV activity (EC50 0.8 μg/mL in H9 cells) [2], while the lack of this functionality in Annosquamosin B is associated with a markedly different activity profile [3]. Furthermore, Annosquamosin B is a minor, structurally distinct diterpenoid requiring targeted isolation or synthesis; it is not commercially interchangeable with the more abundant acetogenin fraction of Annona squamosa [4]. Therefore, researchers requiring this exact scaffold for SAR analysis, biosynthetic studies, or as a negative control must source authenticated Annosquamosin B.

Quantitative Evidence for Selecting Annosquamosin B: Structural, Physicochemical, and Biological Differentiation


Structural Uniqueness: 19-Nor-Ent-Kaurane Scaffold with Specific 4α,16β,17-Triol Pattern

Annosquamosin B is uniquely defined by its 19-nor-ent-kaurane-4α,16β,17-triol structure [1]. In contrast, the anti-HIV active principle from the same plant, 16β,17-dihydroxy-ent-kauran-19-oic acid, retains the C-19 carbon as a carboxylic acid moiety [2]. The 19-nor modification in Annosquamosin B results in the loss of a carbon atom from the kaurane skeleton, a feature that is not common among the 14 kaurane derivatives co-isolated from A. squamosa [3]. This precise stereochemical and skeletal arrangement is crucial for researchers studying the SAR of kaurane diterpenoids or needing a defined reference standard for analytical method development.

Natural Product Chemistry Structure Elucidation Kaurane Diterpenoids

Anti-HIV Activity Profile: A Structurally Distinct Negative Control

In the original anti-HIV evaluation of 14 kaurane derivatives from A. squamosa, Annosquamosin B was found to be inactive against HIV replication in H9 lymphocyte cells [1]. This is in stark contrast to 16β,17-dihydroxy-ent-kauran-19-oic acid (compound 2), which exhibited an EC50 of 0.8 μg/mL and a therapeutic index >5 in the same assay [2]. While the exact EC50 for Annosquamosin B was not specified due to its inactivity, this result is a critical data point for SAR models, demonstrating that the 19-nor and triol substitution pattern is insufficient for anti-HIV activity in this system.

Antiviral Assay SAR Studies HIV-1 Replication

Physicochemical Property Differentiation: Hydrogen Bond Donor/Acceptor Profile

The computed physicochemical properties of Annosquamosin B highlight a distinct hydrogen bond donor/acceptor profile compared to the active anti-HIV principle. Annosquamosin B possesses 3 hydrogen bond donors and 3 acceptors, a topological polar surface area (TPSA) of 60.7 Ų, and a calculated XLogP3 of 2.7 [1]. In contrast, 16β,17-dihydroxy-ent-kauran-19-oic acid, with its carboxylic acid group, presents a different H-bond donor/acceptor count and polarity. While direct QSAR models for this specific system are not publicly available, these property differences are consistent with the observed activity divergence and provide a basis for computational SAR exploration.

Computational Chemistry QSAR Drug-likeness Prediction

Reference Standard Purity and Identity: CAS RN 177742-56-2

Annosquamosin B is uniquely identified by its CAS Registry Number 177742-56-2, ensuring precise procurement and unequivocal identification in analytical workflows [1]. This contrasts with the common confusion with 'annosquamin B' or 'annosquacin B', which are structurally distinct annonaceous acetogenins (e.g., annosquamin B is a C37 polyketide) [2]. Using the correct CAS RN is critical for ordering the intended kaurane diterpenoid reference material and avoiding costly experimental errors.

Analytical Chemistry Quality Control Natural Product Authentication

Natural Occurrence and Isolation Yield: A Minor but Structurally Defined Constituent

Annosquamosin B was isolated as a minor new diterpenoid from the fruits of Annona squamosa alongside 12 known kaurane derivatives and one other new compound, annosquamosin A [1]. While exact isolation yields (mg/kg) are not provided in the original paper, its identification as a 'new' and 'minor' constituent implies that it is not a dominant component of the extract. This is in contrast to more abundant kaurane diterpenoids or acetogenins in the same plant material [2]. Researchers seeking to isolate or utilize Annosquamosin B must be aware of its relatively low natural abundance, making synthetic or semisynthetic approaches potentially more viable for larger-scale studies.

Phytochemistry Natural Product Isolation Biosynthetic Studies

Defined Application Scenarios for Annosquamosin B Based on Quantitative Evidence


SAR Studies of Anti-HIV Kaurane Diterpenoids: The Critical Negative Control

Annosquamosin B serves as an essential negative control in structure-activity relationship (SAR) studies focused on ent-kaurane diterpenoids with anti-HIV activity. Its well-documented lack of activity in H9 lymphocyte cells (while the C-19 acid analog shows an EC50 of 0.8 μg/mL [1]) allows researchers to pinpoint the carboxylic acid moiety as a key pharmacophore. Using authenticated Annosquamosin B ensures that observed antiviral effects are not due to minor kaurane contaminants. This application is directly supported by the head-to-head comparison data in Section 3.

Analytical Reference Standard for 19-Nor-Ent-Kaurane Scaffold Identification

Annosquamosin B, with its unique CAS RN 177742-56-2 and defined 19-nor-ent-kaurane-4α,16β,17-triol structure [2], is the definitive reference material for the identification and quantification of this specific scaffold in natural product extracts or biological matrices. Analytical chemists can use it to develop and validate LC-MS, GC-MS, or NMR methods for the detection of 19-nor-ent-kauranes in Annona species or related plant material. This is critical for quality control of botanicals or for dereplication studies.

Computational Chemistry and QSAR Model Training Dataset Expansion

The computed physicochemical properties of Annosquamosin B (H-bond donors/acceptors: 3/3, TPSA: 60.7 Ų, XLogP3: 2.7 [3]) provide a valuable data point for training quantitative structure-activity relationship (QSAR) models. Its inclusion in a dataset of kaurane diterpenoids, alongside the active 16β,17-dihydroxy-ent-kauran-19-oic acid, helps define the physicochemical boundaries for anti-HIV activity. Researchers can use this data to refine virtual screening filters and identify novel kaurane-based leads with improved profiles.

Biosynthetic Pathway Elucidation in Annona squamosa

As a minor 19-nor-ent-kaurane diterpenoid co-occurring with a suite of C-19 oxidized kauranes [4], Annosquamosin B is a key probe for understanding the biosynthetic pathway leading to 19-nor diterpenoids in Annona squamosa. Its isolation and structural elucidation provide a starting point for feeding studies or enzymatic investigations aimed at uncovering the genetic and biochemical basis for the loss of the C-19 carbon atom. This application is particularly relevant for plant biochemists and synthetic biology efforts.

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